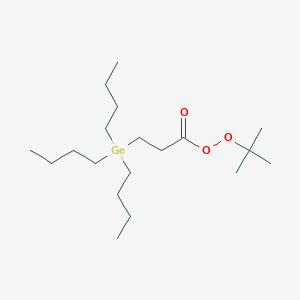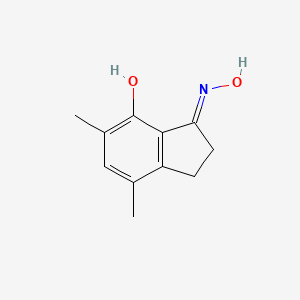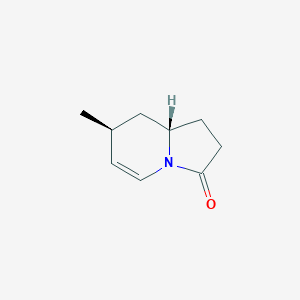
(7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one: is a chemical compound with a unique structure that includes a tetrahydroindolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material that undergoes cyclization through a series of steps involving reagents such as acids or bases, and solvents like ethanol or dichloromethane. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
- (3aR,7S,8aS)-7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl acetate
- (3aR,7S,8aS)-7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl butyrate
Uniqueness: (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one is unique due to its specific tetrahydroindolizine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
87842-71-5 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(7S,8aS)-7-methyl-2,7,8,8a-tetrahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-10-8(6-7)2-3-9(10)11/h4-5,7-8H,2-3,6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
PMKYKBGWLDZNBI-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2CCC(=O)N2C=C1 |
Canonical SMILES |
CC1CC2CCC(=O)N2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


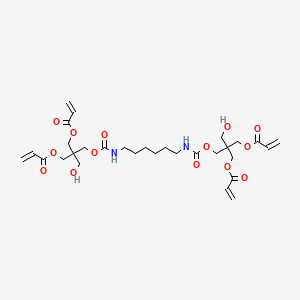
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

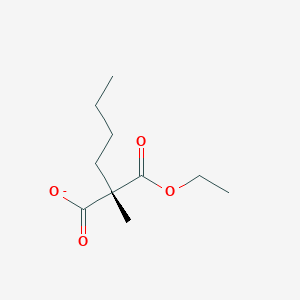
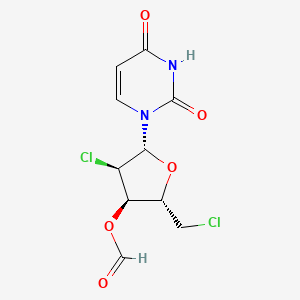
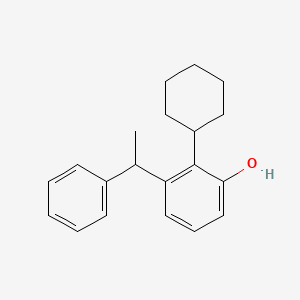
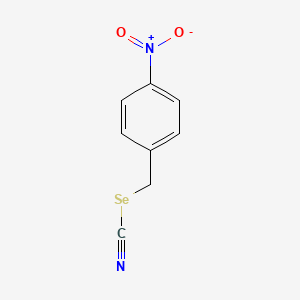

![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
